(4E)-1-(furan-2-ylmethyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione
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Overview
Description
1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups, including furan, benzofuran, and pyrrolone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include furan derivatives, benzofuran derivatives, and pyrrolone precursors. The synthetic route may involve:
Formation of the furan-2-yl methyl group: This can be achieved through the reaction of furan with methylating agents under controlled conditions.
Introduction of the benzofuran moiety: This step may involve the use of benzofuran derivatives and appropriate coupling reactions.
Construction of the pyrrolone ring: This is typically done through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are critical factors.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds containing the furan ring.
Benzofuran derivatives: Compounds containing the benzofuran ring.
Pyrrolone derivatives: Compounds containing the pyrrolone ring.
Uniqueness
1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C28H27NO6 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(4E)-1-(furan-2-ylmethyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H27NO6/c1-3-11-33-21-7-4-6-18(15-21)25-24(27(31)28(32)29(25)16-22-8-5-12-34-22)26(30)19-9-10-23-20(14-19)13-17(2)35-23/h4-10,12,14-15,17,25,30H,3,11,13,16H2,1-2H3/b26-24+ |
InChI Key |
CAKIAZIEMFVTQC-SHHOIMCASA-N |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC4=C(C=C3)OC(C4)C)\O)/C(=O)C(=O)N2CC5=CC=CO5 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CC5=CC=CO5 |
Origin of Product |
United States |
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